methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate
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Overview
Description
Methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate is an organic compound with the molecular formula C10H12FNO2 It is a derivative of propanoic acid, featuring an amino group and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and methyl acrylate.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a condensation reaction between 4-fluorobenzaldehyde and methyl acrylate under basic conditions.
Reduction: The intermediate is then subjected to reduction using a suitable reducing agent such as sodium borohydride (NaBH4) to yield the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-fluorophenyl)propanoate: Lacks the amino group, making it less versatile in terms of chemical reactivity.
Methyl 3-amino-3-phenylpropanoate: Lacks the fluorine atom, which can affect its biological activity and chemical properties.
Uniqueness
Methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate is unique due to the presence of both an amino group and a fluorophenyl group
Properties
Molecular Formula |
C10H12FNO2 |
---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate |
InChI |
InChI=1S/C10H12FNO2/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7/h2-5,9H,6,12H2,1H3/t9-/m1/s1 |
InChI Key |
BULPFQGZGPHEBO-SECBINFHSA-N |
Isomeric SMILES |
COC(=O)C[C@H](C1=CC=C(C=C1)F)N |
Canonical SMILES |
COC(=O)CC(C1=CC=C(C=C1)F)N |
Origin of Product |
United States |
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